molecular formula C9H8F2O2 B1424309 5,7-Difluorochroman-4-ol CAS No. 917248-51-2

5,7-Difluorochroman-4-ol

Cat. No. B1424309
M. Wt: 186.15 g/mol
InChI Key: HGTYMLFMXKYIQW-UHFFFAOYSA-N
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Description

5,7-Difluorochroman-4-ol is a compound useful in organic synthesis . It is an important intermediate in the synthesis of tegoprazan . Tegoprazan is a drug used to treat gastroesophageal reflux disease .


Synthesis Analysis

The synthesis of ®-5,7-difluorochroman-4-ol involves taking 5, 7-difluorochroman-4-one as a substrate and performing an asymmetric reduction reaction in the presence of ketoreductase, coenzyme, and a coenzyme circulating system . The ketoreductase can be one or a combination of two or more of the short-chain dehydrogenases/reductases family (SDR), medium-chain dehydrogenases/reductase (MDR), or aldo-Keto reductase (AKR) .


Molecular Structure Analysis

The molecular formula of 5,7-Difluorochroman-4-ol is C9H8F2O2 .


Chemical Reactions Analysis

5,7-Difluorochroman-4-ol is used as a reagent in the preparation of tetrazolinone compounds, which are used as pest control agents .


Physical And Chemical Properties Analysis

The boiling point of ®-5,7-difluorochroman-4-ol is predicted to be 228.4±40.0 °C, and its density is predicted to be 1.402±0.06 g/cm3 .

Scientific Research Applications

Fluorine Atom Introduction in Organic Molecules

  • Fluorine atoms, including difluoromethyl and monofluoromethyl groups, are crucial in life science and materials science applications. Methods for selective difluoromethylation, which could be related to the chemistry of 5,7-Difluorochroman-4-ol, are vital for the synthesis of CF2H- and CH2F-containing compounds, with applications in pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).

Synthesis of Difluoromethylene-Containing Compounds

  • The synthesis of difluoromethylene-containing compounds, potentially involving 5,7-Difluorochroman-4-ol, leads to the production of various difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans. These compounds have potential applications in various chemical industries (Yang et al., 2007).

Electronic Properties in OLEDs

  • The electronic structures, injection, transport properties, absorption, and phosphorescence mechanism of a series of blue-emitting Ir(III) complexes, potentially related to the chemistry of 5,7-Difluorochroman-4-ol, have been studied. These complexes are used as emitters in organic light-emitting diodes (OLEDs), indicating potential applications in display technologies (Li et al., 2009).

Covalency in f-element Complexes

  • The study of covalency in complexes of 4f and 5f elements, which could be related to the chemistry of 5,7-Difluorochroman-4-ol, is significant for the separation of trans-plutonium elements from lanthanide fission products in advanced nuclear fuel cycles. This research impacts both academic and industrial sectors, particularly in nuclear energy (Neidig, Clark, & Martin, 2013).

Semiconductors in Organic Electronics

  • The synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers, potentially involving 5,7-Difluorochroman-4-ol, demonstrate their application as n-type semiconductors. These compounds are used in organic field-effect transistors and nonvolatile memory elements, highlighting their importance in the field of organic electronics (Facchetti et al., 2004).

Fluorine-Containing Tetrathiafulvalenes

  • The synthesis of fluorinated tetrathiafulvalenes, potentially related to 5,7-Difluorochroman-4-ol, shows applications in creating materials with segregated fluorous bilayer structures. These compounds are used in layered structures stabilization and have applications in molecular electronics and materials science (Dautel & Fourmigue, 2000).

Future Directions

A practical green synthesis of ®-5,7-difluorochroman-4-ol, a key intermediate of Tegoprazan, has been reported . This suggests that there is ongoing research into the synthesis methods of this compound, which could lead to more efficient and environmentally friendly production methods in the future.

Relevant Papers A paper titled “A Practical Green Synthesis of ®-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan” provides detailed information about the synthesis of this compound .

properties

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTYMLFMXKYIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluorochroman-4-ol

Synthesis routes and methods I

Procedure details

To a mixture of 1 M (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene solution (5.43 mL, 5.43 mmol) and tetrahydrofuran (40 mL) was added 2M borane-methyl sulfide complex tetrahydrofuran solution (29.8 mL, 59.7 mmol) at 0° C. and the mixture was stirred for 20 minutes. To the mixture was added a solution of 5,7-difluoro-2,3-dihydro-4H-chromen-4-one (10.0 g, 54.3 mmol, STEP 7) in tetrahydrofuran (70 mL) at 0° C. over a period of 1 hour, and the mixture was stirred at the same temperature for 1 hour. The reaction mixture was quenched with methanol (50 mL) and stirred for 30 minutes at room temperature. The mixture was concentrated in vacuum and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1 as an eluent) to afford crude white solids (8.85 g, 86% ee). The solids were recrystallized from hexane (300 mL) to give the title compound as a colorless needle crystal (5.90 g, 58%, >99% ee).
Name
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene
Quantity
5.43 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
29.8 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5,7-difluoro-2,3-dihydro-4H-chromen-4-one (14.2 g, 77.0 mmol, US 20050038032) in methanol (200 mL) was added sodium borohydride (3.50 g, 92.5 mmol) at 0° C. The reaction mixture was stirred at the same temperature for 1 hour, and evaporated to remove methanol. The residue was quenched with water, and extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, and concentrated in vacuum. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1 as an eluent) to afford the title compound as a pale gray solid (9.64 g, 67%).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Difluorochroman-4-ol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5,7-Difluorochroman-4-ol

Citations

For This Compound
1
Citations
K Guo, X He, H Zhao, C Ma - Journal of Pharmaceutical and Biomedical …, 2023 - Elsevier
Tegoprazan is a novel orally active potassium-competitive acid blocker (P-CAB), capable of binding to the K + binding site of H + /K + -ATPase in a reversible way to inhibit gastric acid …
Number of citations: 1 www.sciencedirect.com

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